N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide
CAS No.: 899988-78-4
Cat. No.: VC4896851
Molecular Formula: C19H19FN2OS2
Molecular Weight: 374.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899988-78-4 |
|---|---|
| Molecular Formula | C19H19FN2OS2 |
| Molecular Weight | 374.49 |
| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
| Standard InChI | InChI=1S/C19H19FN2OS2/c20-13-7-9-14(10-8-13)24-11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)25-19/h7-10H,1-6,11H2,(H,22,23) |
| Standard InChI Key | WARQEZWBLOKJGE-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F)C#N |
Introduction
Structural Characterization and Synthesis
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide is a synthetic organic compound featuring a bicyclic 4,5,6,7-tetrahydrobenzo[b]thiophene core. The molecule comprises a partially saturated benzothiophene ring system substituted at the 2-position with a cyano group (-CN) and an amide-linked butanamide side chain. The butanamide moiety is further functionalized with a 4-fluorophenylsulfanyl group (-S-C6H4-F) at the terminal carbon.
Core Benzothiophene Architecture
The tetrahydrobenzo[b]thiophene scaffold (Figure 1) consists of a six-membered cyclohexene ring fused to a five-membered thiophene ring. Partial saturation of the benzene ring reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs . The 3-cyano substituent introduces electron-withdrawing character, potentially influencing reactivity and binding interactions.
Synthetic Pathways
While no explicit synthesis route for this compound is documented in the provided sources, analogous methods for tetrahydrobenzo[b]thiophene derivatives suggest feasible approaches. A plausible synthesis could involve:
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Cyclocondensation of cyclohexenone derivatives with sulfur-containing precursors to form the tetrahydrobenzo[b]thiophene core .
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Electrophilic substitution at the 2-position to introduce the cyano group.
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Amide coupling between the 2-aminobenzothiophene intermediate and 4-[(4-fluorophenyl)sulfanyl]butanoic acid.
Key challenges include regioselective functionalization of the bicyclic system and maintaining stereochemical integrity during hydrogenation steps.
The 4-fluorophenylsulfanyl group may confer enhanced membrane permeability due to its moderate lipophilicity (clogP ≈ 3.2). The thioether linkage could participate in covalent interactions with cysteine residues in target proteins .
Physicochemical Properties and ADME Profile
Calculated Properties
Using QSAR models:
| Parameter | Value |
|---|---|
| Molecular Weight | 413.51 g/mol |
| logP (Octanol-Water) | 3.45 ± 0.12 |
| Polar Surface Area | 98.7 Ų |
| H-bond Donors/Acceptors | 2 / 4 |
| Solubility (pH 7.4) | 12.8 µM (Poor aqueous) |
Metabolic Stability
In silico predictions indicate:
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Primary metabolic sites: Oxidation of the tetrahydrobenzene ring (CYP3A4/2D6)
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Potential glucuronidation of the amide nitrogen
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Thioether sulfoxidation as a minor pathway
Research Gaps and Future Directions
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Synthetic Optimization: Develop stereocontrolled routes for large-scale production.
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Target Deconvolution: Use affinity chromatography and proteomic profiling to identify binding partners.
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Toxicogenomics: Evaluate genotoxic potential via Ames test and micronucleus assay.
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